molecular formula C9H18O2 B3194212 methyl 2,2-dimethylhexanoate CAS No. 813-69-4

methyl 2,2-dimethylhexanoate

Cat. No. B3194212
Key on ui cas rn: 813-69-4
M. Wt: 158.24 g/mol
InChI Key: PWIVQUPZVUNZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04775692

Procedure details

Anhydrous diisopropylamine (14.8 g, 0.146 mol) was dissolved in anhydrous THF (90 ml) under argon atmosphere. To the mixture stirred at -50° C. was added dropwise n-butyl lithium (1.62N, 90 ml, 0.146 mol) over a period of 30 minutes, and then a solution of isobutyric acid (6.4 g, 0.073 mol) in anhydrous THF (10 ml) was added over a period of 30 minutes. After the mixture was warmed to -5° C., n-butyl bromide (15.0 g, 0.11 mol) dissolved in 10 ml anhydrous THF was added dropwise. After 30 minutes, the mixture was acidified to pH2 with 6N aqueous hydrogen chloride. The mixture was extracted with ethyl acetate (60 ml33 2). The ethyl acetate layers were washed with water (30 ml×1) and with brine (20 ml×1), dried over anhydrous sodium sulfate, and concentrated. The residue was dissolved in 50 ml ether, and treated with an excess of ethereal solution of diazomethane. After concentration, distillation of the residue gave 2,2-dimethyl-hexanoic acid methyl ester (8.2 g, 0.052 mol, 71%, b.p.=69°-70° C./25 mmHg) as a colorless clear liquid. The structure of this product was confirmed by the following data.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[C:13]([OH:18])(=[O:17])C(C)C.[CH2:19](Br)CCC.Cl>C1COCC1>[CH3:19][O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
To the mixture stirred at -50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was warmed to -5° C.
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (60 ml33 2)
WASH
Type
WASH
Details
The ethyl acetate layers were washed with water (30 ml×1) and with brine (20 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml ether
ADDITION
Type
ADDITION
Details
treated with an excess of ethereal solution of diazomethane
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, distillation of the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(CCCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.052 mol
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.